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molecular formula C9H8BrClO2S B8556496 4-Bromo-2-chloro-1-(cyclopropylsulfonyl)benzene

4-Bromo-2-chloro-1-(cyclopropylsulfonyl)benzene

Cat. No. B8556496
M. Wt: 295.58 g/mol
InChI Key: WSWXBYBCIXYZPG-UHFFFAOYSA-N
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Patent
US08822503B2

Procedure details

Oxone(R) (20.3 g) was added to a solution of 4-bromo-2-chloro-1-(cyclopropylsulfanyl)benzene obtained in Reference Example 5-22 (964 mg) in tetrahydrofuran (20 mL)-methanol (20 mL)-water (10 mL), and the mixture was stirred at room temperature for one day. Oxone(R) (6.8 g) was further added and the mixture was stirred at room temperature for 18 hours. Water was added to the reaction solution, followed by extraction with chloroform. The organic layer was dried over anhydrous magnesium sulfate and filtered. The solvent was then evaporated under reduced pressure. The residue was purified by silica gel column chromatography (chloroform only) to give the title compound as a pale yellow amorphous (597 mg, 55%).
Name
Quantity
20.3 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
Example 5-22
Quantity
964 mg
Type
reactant
Reaction Step Two
Quantity
20 mL
Type
reactant
Reaction Step Three
Name
Quantity
10 mL
Type
reactant
Reaction Step Four
Name
Quantity
6.8 g
Type
reactant
Reaction Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
Quantity
20 mL
Type
solvent
Reaction Step Seven

Identifiers

REACTION_CXSMILES
[H-].C[O:3]CCO[Al+]OCCOC.[Na+].[H-].[Br:15][C:16]1[CH:21]=[CH:20][C:19]([S:22][CH:23]2[CH2:25][CH2:24]2)=[C:18]([Cl:26])[CH:17]=1.CO.[OH2:29]>O1CCCC1>[Br:15][C:16]1[CH:21]=[CH:20][C:19]([S:22]([CH:23]2[CH2:24][CH2:25]2)(=[O:3])=[O:29])=[C:18]([Cl:26])[CH:17]=1 |f:0.1.2.3|

Inputs

Step One
Name
Quantity
20.3 g
Type
reactant
Smiles
[H-].COCCO[Al+]OCCOC.[Na+].[H-]
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
BrC1=CC(=C(C=C1)SC1CC1)Cl
Step Two
Name
Example 5-22
Quantity
964 mg
Type
reactant
Smiles
Step Three
Name
Quantity
20 mL
Type
reactant
Smiles
CO
Step Four
Name
Quantity
10 mL
Type
reactant
Smiles
O
Step Five
Name
Quantity
6.8 g
Type
reactant
Smiles
[H-].COCCO[Al+]OCCOC.[Na+].[H-]
Step Six
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O
Step Seven
Name
Quantity
20 mL
Type
solvent
Smiles
O1CCCC1

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the mixture was stirred at room temperature for one day
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
the mixture was stirred at room temperature for 18 hours
Duration
18 h
EXTRACTION
Type
EXTRACTION
Details
followed by extraction with chloroform
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic layer was dried over anhydrous magnesium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
The solvent was then evaporated under reduced pressure
CUSTOM
Type
CUSTOM
Details
The residue was purified by silica gel column chromatography (chloroform only)

Outcomes

Product
Details
Reaction Time
1 d
Name
Type
product
Smiles
BrC1=CC(=C(C=C1)S(=O)(=O)C1CC1)Cl

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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